molecular formula C19H13NO2 B12099021 2-(9h-Carbazol-9-yl)benzoic acid CAS No. 6286-88-0

2-(9h-Carbazol-9-yl)benzoic acid

Cat. No.: B12099021
CAS No.: 6286-88-0
M. Wt: 287.3 g/mol
InChI Key: ADKWBMCELSRNFK-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)benzoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)benzoic acid typically involves organic synthesis routes that include a series of reactions. One common method involves the reaction of carbazole with a suitable benzoic acid derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-9-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

2-(9H-Carbazol-9-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-9-yl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with proteins, enzymes, or nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(9H-Carbazol-9-yl)benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which combines the carbazole moiety with a benzoic acid group. This unique combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and materials science .

Properties

CAS No.

6286-88-0

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-carbazol-9-ylbenzoic acid

InChI

InChI=1S/C19H13NO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,(H,21,22)

InChI Key

ADKWBMCELSRNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C(=O)O

Origin of Product

United States

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